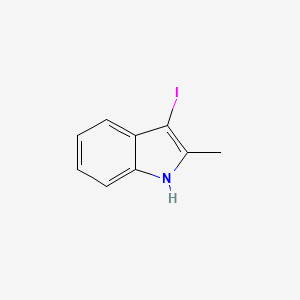

3-iodo-2-methyl-1H-indole

Vue d'ensemble

Description

3-Iodo-2-methyl-1H-indole is an indole derivative characterized by the presence of an iodine atom at the third position and a methyl group at the second position on the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyl-1H-indole can be achieved through several methods. One common approach involves the electrophilic iodination of 2-methylindole. This reaction typically uses iodine or an iodine reagent in the presence of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Iodo-2-methyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds, amines, and thiols.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized products. Reagents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indole ring.

Common Reagents and Conditions:

Substitution: Organometallic reagents (e.g., Grignard reagents), amines, thiols; conditions: room temperature to reflux.

Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, room temperature to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.

Major Products:

- Substitution reactions yield various substituted indoles.

- Oxidation reactions produce oxidized indole derivatives.

- Reduction reactions result in deiodinated or reduced indole compounds .

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

3-iodo-2-methyl-1H-indole serves as a crucial intermediate in the synthesis of complex organic molecules .

- Diheteroarylethenes: It is used in the synthesis of novel diheteroarylethenes, which are functionalized for coupling to biomolecules .

- 3-Iodo-2-methyl-1-phenylsulfonyl-1H indole: Synthesis, crystal studies, and computational molecular docking studies have been reported for this compound. These studies aid in understanding the novel pharmacological roles of the compound .

Pharmacological Applications

Computational methods, including molecular docking, help researchers understand the potential pharmacological roles of 3-Iodo-2-methyl-1-phenylsulfonyl-1H indole .

- Molecular Docking Studies: This compound has been studied through computational methods to understand its interactions with biological targets such as:

- ADME Properties: In silico studies have been conducted to investigate the ADME (absorption, distribution, metabolism, and excretion) properties of the compound, including Lipinski’s parameters, topological polar surface area (TPSA), and percentage of absorption (% ABS) .

Antimicrobial and Antioxidant Applications of Indole Derivatives

Indole derivatives, in general, exhibit various biological activities, including antimicrobial and antioxidant properties .

- Selective Indole Derivatives: Research highlights the potential of specific indole derivatives as potent antioxidants and antimicrobial agents .

- Indole-Imidazole Derivatives: Indole-imidazole derivatives with alkyl substituents show strong cytoprotective effects and effective chelation of ferrous ions. A chlorine-containing indole-imidazole has demonstrated antifungal properties against specific strains, while other derivatives exhibit potent antibacterial activity .

- In vitro Antibacterial Activity: Some indol-3-yl)hydrazineyl thiazole derivatives have good in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .

Indole-Containing Metal Complexes

Indole derivatives are used in the preparation of metal complexes with potential medicinal applications .

- Antimicrobial and Anticancer Agents: Macrocyclic structures containing indole have been effective as antimicrobial and anticancer agents .

- Neurodegenerative Disorders: Indole derivatives have gained importance in the design and development of drugs to treat a variety of neurodegenerative disorders .

Other Applications

- Multicomponent Reactions: Indoles are utilized in multicomponent reactions to synthesize diverse heterocyclic compounds. These reactions involve various catalysts and conditions to yield functionalized indole derivatives with potential biological activities .

- Sulfonylation: Indoles can undergo sulfonylation reactions to produce 2-sulfonylated products, which are influenced by the electronic nature of the substituents on the indole .

- Antimicrobial Activity: Certain hydroxypyrimidines have been evaluated for their antimicrobial activity against pathogenic bacteria, showing mild to moderate activity .

Mécanisme D'action

The mechanism of action of 3-iodo-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The iodine atom can enhance the compound’s reactivity and binding affinity to these targets. The indole ring system is known to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

2-Methylindole: Lacks the iodine atom, resulting in different reactivity and biological activity.

3-Bromo-2-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

3-Iodoindole: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness: 3-Iodo-2-methyl-1H-indole is unique due to the presence of both the iodine atom and the methyl group, which influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions, while the methyl group can affect the compound’s steric and electronic properties .

Activité Biologique

3-Iodo-2-methyl-1H-indole is an indole derivative that has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

this compound interacts with various biological targets, influencing multiple signaling pathways. Indole derivatives are known to modulate receptor activity, including serotonin receptors (5-HT1 and 5-HT2), which play crucial roles in neurotransmission and mood regulation . The presence of the iodine atom enhances the compound's reactivity, allowing it to participate in halogen bonding and other interactions that can affect biological systems.

Biochemical Pathways

The compound can influence several biochemical pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to reduced inflammation through decreased production of pro-inflammatory mediators like prostaglandins. Additionally, this compound has been implicated in modulating metabolic processes related to tryptophan metabolism, which is critical for producing various bioactive compounds .

Pharmacokinetics

The pharmacokinetics of this compound can vary significantly based on its chemical structure and the presence of substituents. Factors such as solubility, stability, and absorption rates are essential for determining its bioavailability and therapeutic efficacy. Studies have shown that indole derivatives can exhibit long-term stability in biological systems, which is beneficial for sustained therapeutic effects.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. A study highlighted that indole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Its ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For example, similar indole derivatives have been shown to inhibit tumor growth in vitro by disrupting mitochondrial functions and inducing oxidative stress in cancer cells .

Anti-inflammatory Effects

The compound's anti-inflammatory effects are attributed to its ability to inhibit COX enzymes and other inflammatory mediators. This action can be particularly beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel diseases .

Case Studies

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study concluded that this indole derivative could serve as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Research

A study investigated the effects of this compound on breast cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways. The findings suggest that this compound may have potential as a chemotherapeutic agent .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Methylindole | Lacks iodine; different reactivity | Limited antimicrobial activity |

| 3-Bromo-2-methylindole | Bromine instead of iodine | Similar but less potent than 3-iodo |

| 5-Iodoindole | Iodine at position 5; different sterics | Exhibits some anticancer properties |

Propriétés

IUPAC Name |

3-iodo-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNMASKRUDYNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.